2,3,4,4A-Tetrahydro-1H-fluorene
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Overview
Description
2,3,4,4A-Tetrahydro-1H-fluorene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of fluorene, characterized by the presence of hydrogen atoms at the 2, 3, 4, and 4A positions. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4A-Tetrahydro-1H-fluorene typically involves the hydrogenation of fluorene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial for achieving high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4A-Tetrahydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or PtO₂.
Substitution: Reagents such as hal
Properties
CAS No. |
107146-94-1 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,3,4,4a-tetrahydro-1H-fluorene |
InChI |
InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7,9,13H,2,4,6,8H2 |
InChI Key |
FCYUMVSUVSVSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=CC=CC=C3C2C1 |
Origin of Product |
United States |
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